molecular formula C17H15N3O4S B2374639 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923461-57-8

2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2374639
CAS No.: 923461-57-8
M. Wt: 357.38
InChI Key: MRKGZCOTRBXJGP-UHFFFAOYSA-N
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Description

2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of phenylhydrazine with carbon disulfide to form phenylthiosemicarbazide, which is then cyclized to form the oxadiazole ring. The phenylsulfonylmethyl group is introduced through a sulfonylation reaction, and the final acetamide group is added via an acylation reaction. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the phenylsulfonylmethyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

These comparisons highlight the unique features of 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide, such as its enhanced binding affinity and versatility in chemical reactions.

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-15(11-13-7-3-1-4-8-13)18-17-20-19-16(24-17)12-25(22,23)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKGZCOTRBXJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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